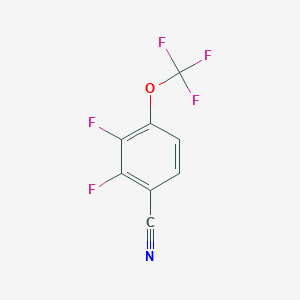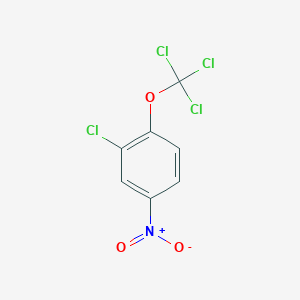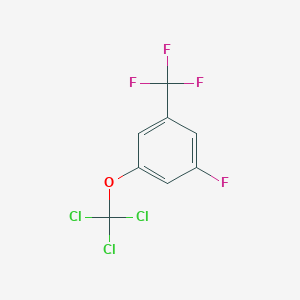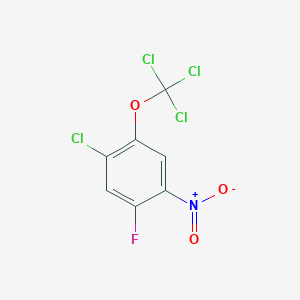![molecular formula C12H13BrF3NO B1404656 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine CAS No. 1394291-53-2](/img/structure/B1404656.png)
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine
Overview
Description
This compound is a morpholine derivative. Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals. It has a bromine and a trifluoromethyl group attached to a phenyl ring, which is then attached to the morpholine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl ring, and functional groups including a bromine atom and a trifluoromethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and trifluoromethyl groups. The bromine atom could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholine ring and the electronegative trifluoromethyl group could impact its solubility and reactivity .Scientific Research Applications
Synthesis and Potential Applications
- Research has demonstrated the synthesis and application of morpholine derivatives, including those with trifluoromethyl groups, in various fields. These studies focus on developing efficient synthesis methods and exploring their potential biological activities. For example, Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, exploring its antidepressant activities. This highlights the potential of morpholine derivatives in pharmaceutical applications (Tao Yuan, 2012).
- Another study by Hepworth, Sawyer, and Hallas (1993) focused on derivatives of Morpholine Green, including those with trifluoromethyl groups, and their absorption spectra. This research is significant in the field of dyes and pigments, indicating the versatility of morpholine derivatives in various industrial applications (J. Hepworth, J. Sawyer, G. Hallas, 1993).
Advanced Chemical Properties and Reactions
- The study of morpholine derivatives' reactions and properties is crucial in understanding their potential applications. Potkin, Petkevich, and Kurman (2007) investigated the reactions of 2-bromo-1-phenyl- and 2-bromo-1-(4-methylphenyl)-3,4,4-trichlorobut-3-en-1-ones with morpholine. These reactions are important for understanding the chemical behavior and potential uses of these compounds in synthetic chemistry (V. Potkin, S. K. Petkevich, P. Kurman, 2007).
Potential Biological Activities
- Some studies have focused on the biological activities of morpholine derivatives. For instance, Avramova, Danchev, Buyukliev, and Bogoslovova (1998) synthesized and assessed the toxicological and pharmacological properties of morpholine derivatives, exploring their potential as therapeutic agents (Petya Avramova, Nicolai Danchev, R. Buyukliev, Tatiana Bogoslovova, 1998).
Synthesis and Characterization
- The synthesis and characterization of morpholine derivatives are essential in advancing their applications. Studies like those conducted by S.V, Bhat, K, and S.K. (2019) have synthesized and characterized morpholine derivatives for various biological activities. This research contributes to the understanding and development of morpholine derivatives in biomedical fields (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c13-11-2-1-10(12(14,15)16)7-9(11)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOBGZOOAWBPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)




![1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene](/img/structure/B1404581.png)





![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)
![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)